TAMRA Dye: A Technical Guide to Spectral Properties and Quantum Yield for Researchers
TAMRA Dye: A Technical Guide to Spectral Properties and Quantum Yield for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the core spectral properties and quantum yield of carboxytetramethylrhodamine (TAMRA) dye, a widely utilized fluorophore in biological and biomedical research. Tailored for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details established experimental protocols, and visualizes relevant molecular processes to facilitate a deeper understanding and application of this versatile fluorescent label.
Core Spectral Properties of TAMRA
TAMRA is a rhodamine-based fluorescent dye known for its bright orange-red fluorescence, high photostability, and utility in a variety of applications, including fluorescence microscopy, real-time PCR, and Förster Resonance Energy Transfer (FRET) assays.[1] It is commercially available as two main isomers, 5-TAMRA and 6-TAMRA, which possess nearly identical spectral properties.[2] The choice between the isomers often depends on the specific conjugation chemistry and the molecule being labeled, with 5-TAMRA commonly used for peptides and proteins and 6-TAMRA for nucleotides.[1]
Below is a summary of the key spectral and physical properties of TAMRA dye.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~541 - 565 nm | [1][3][4] |
| Emission Maximum (λem) | ~565 - 583 nm | [1][3][4] |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 | |
| Molecular Weight (5- or 6-TAMRA) | ~430.45 g/mol | [1] |
| Molecular Weight (5- or 6-TAMRA, SE) | ~527.52 g/mol | [1] |
Note: The exact spectral characteristics can vary depending on the solvent, pH, and conjugation state of the dye.[1]
Experimental Protocols
Accurate characterization of TAMRA dye's properties is crucial for its effective use in quantitative assays. The following sections detail standardized protocols for biomolecule labeling and the determination of fluorescence quantum yield.
Protocol for Labeling Biomolecules with TAMRA-NHS Ester
This protocol outlines the general procedure for conjugating TAMRA N-hydroxysuccinimidyl (NHS) ester to primary amines on biomolecules such as proteins and amino-modified oligonucleotides.
Materials:
-
TAMRA-NHS ester
-
Biomolecule to be labeled
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.3-8.5
-
Purification column (e.g., gel filtration)
Procedure:
-
Dissolve TAMRA-NHS Ester: Immediately before use, dissolve the TAMRA-NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution.
-
Dissolve Biomolecule: Dissolve the biomolecule in the reaction buffer. The optimal pH for the labeling reaction is between 8.3 and 8.5. Buffers containing primary amines, such as Tris, should be avoided.
-
Reaction: Add a calculated molar excess of the TAMRA-NHS ester stock solution to the biomolecule solution. The optimal molar ratio will depend on the biomolecule and the desired degree of labeling.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
Purification: Separate the labeled biomolecule from the unreacted dye using a suitable purification method, such as gel filtration chromatography.
Protocol for Determining Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) of a fluorophore is a measure of its emission efficiency. The most common method for its determination is the comparative method, which involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.[5][6][7]
Materials:
-
TAMRA-labeled sample of interest
-
A quantum yield standard with spectral properties overlapping those of TAMRA (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Spectrophotometer (for absorbance measurements)
-
Fluorometer (for fluorescence measurements)
-
High-purity solvents
Procedure:
-
Prepare a Series of Dilutions: Prepare a series of dilutions for both the TAMRA sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7]
-
Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Emission: Record the fluorescence emission spectra for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the TAMRA sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard (if different).
-
Visualization of Key Processes
The following diagrams, generated using Graphviz, illustrate common applications and workflows involving TAMRA dye.
Conclusion
TAMRA remains a cornerstone fluorophore in molecular biology and drug discovery due to its robust spectral characteristics and versatility in labeling a wide range of biomolecules. A thorough understanding of its properties, including excitation and emission maxima, molar extinction coefficient, and quantum yield, is paramount for the design and execution of sensitive and reproducible fluorescence-based assays. The protocols and diagrams provided in this guide serve as a foundational resource for researchers leveraging the power of TAMRA in their scientific endeavors.
References
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. (5 and 6)-CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH), 100 mg, ABI (5 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 6. agilent.com [agilent.com]
- 7. chem.uci.edu [chem.uci.edu]
